2-chloro-N-(imidazo[1,2-a]pyridin-2-ylmethyl)-4-methylbenzamide
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Overview
Description
2-Chloro-N-(imidazo[1,2-a]pyridin-2-ylmethyl)-4-methylbenzamide is a synthetic organic compound that features a benzamide core substituted with a chloro group and an imidazo[1,2-a]pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-N-(imidazo[1,2-a]pyridin-2-ylmethyl)-4-methylbenzamide typically involves the following steps:
Formation of the Imidazo[1,2-a]pyridine Core:
Attachment of the Benzamide Moiety:
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the benzamide ring, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the imidazo[1,2-a]pyridine ring, potentially reducing double bonds or nitro groups if present.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides in polar aprotic solvents.
Major Products:
- Oxidation products include carboxylic acids and aldehydes.
- Reduction products may include partially or fully reduced imidazo[1,2-a]pyridine derivatives.
- Substitution products vary depending on the nucleophile used, leading to a wide range of functionalized derivatives.
Scientific Research Applications
2-Chloro-N-(imidazo[1,2-a]pyridin-2-ylmethyl)-4-methylbenzamide has several applications
Properties
IUPAC Name |
2-chloro-N-(imidazo[1,2-a]pyridin-2-ylmethyl)-4-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O/c1-11-5-6-13(14(17)8-11)16(21)18-9-12-10-20-7-3-2-4-15(20)19-12/h2-8,10H,9H2,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOLQJNCVUKJXOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NCC2=CN3C=CC=CC3=N2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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